molecular formula C20H28N6O2 B5118663 1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea

1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea

Cat. No.: B5118663
M. Wt: 384.5 g/mol
InChI Key: BSCWEMPMSAUIJZ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea is a complex organic compound featuring a urea backbone with pyridin-2-ylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea typically involves the reaction of pyridin-2-ylmethylamine with hexyl isocyanate, followed by further functionalization steps. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or modulation of signaling pathways .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c27-19(25-15-17-9-3-7-11-21-17)23-13-5-1-2-6-14-24-20(28)26-16-18-10-4-8-12-22-18/h3-4,7-12H,1-2,5-6,13-16H2,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCWEMPMSAUIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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